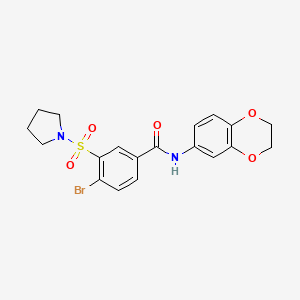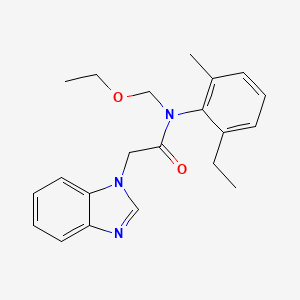![molecular formula C16H12ClF3N6 B4790536 2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4790536.png)
2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline
描述
2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline is an intriguing chemical entity with distinct structural properties. It has gained significant attention in various fields of scientific research due to its unique chemical reactivity and potential applications in numerous disciplines, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multistep reactions. Starting with the preparation of the pyrazole moiety, which is achieved through the cyclization of appropriate intermediates, followed by the coupling with triazoloquinazoline derivatives. Reaction conditions often include the use of catalysts such as palladium or copper, along with varying temperatures and solvents to optimize yield and purity.
Industrial Production Methods: For industrial-scale production, the process might be adapted to continuous flow synthesis to enhance efficiency and scalability. This involves the use of automated reactors and precise control of reaction parameters to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions, typically involving reagents like halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation often requires acidic or basic conditions to facilitate electron transfer.
Reduction is usually carried out in anhydrous solvents to prevent the decomposition of reducing agents.
Substitution reactions might be catalyzed by transition metals to improve reaction rates and selectivity.
Major Products:
Oxidation results in the formation of various hydroxylated derivatives.
Reduction leads to the production of fully reduced analogs.
Substitution reactions yield a diverse array of substituted triazoloquinazoline derivatives, each with distinct functional groups.
Scientific Research Applications
In chemistry, this compound serves as a valuable precursor in synthetic organic reactions, enabling the construction of complex molecular architectures. In biology, it is explored for its potential as a bioactive molecule, with studies examining its interactions with various biological targets. The compound shows promise in medicinal chemistry, particularly in the development of therapeutic agents targeting specific enzymes or receptors. Industrially, it is investigated for its potential in material science, including the design of new polymers or advanced materials with unique properties.
Mechanism of Action
The mechanism of action for this compound often involves the modulation of specific molecular targets, such as enzymes or receptors. It can bind to active sites or interact with cellular pathways, altering the function of these biological molecules. This interaction can lead to downstream effects, such as inhibition of enzyme activity or modulation of signal transduction pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
When compared to structurally related compounds, such as other triazoloquinazolines or pyrazole derivatives, this compound stands out due to its unique trifluoromethyl and chloromethyl substitutions. These modifications impart distinct physicochemical properties, such as increased lipophilicity or altered electronic distribution, which can enhance its biological activity and selectivity.
List of Similar Compounds:
4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives
属性
IUPAC Name |
2-[1-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N6/c1-8-12(17)13(16(18,19)20)23-26(8)9(2)14-22-15-10-5-3-4-6-11(10)21-7-25(15)24-14/h3-7,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSVCPKPAGAKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C2=NN3C=NC4=CC=CC=C4C3=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-PENTANAMIDO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZAMIDE](/img/structure/B4790453.png)
![(E)-4-Oxo-4-[4-(1-pyrrolidinylcarbonyl)anilino]-2-butenoic acid](/img/structure/B4790463.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4790476.png)
![methyl 6-(3,4-dichlorophenyl)-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4790484.png)
![3-allyl-5-{3-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4790487.png)
![methyl (4Z)-1-(2-chlorophenyl)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B4790490.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-5-nitrobenzamide](/img/structure/B4790495.png)
![3-butoxy-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4790500.png)
![N-{2-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4790502.png)
![2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B4790509.png)
![5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-N-(2-METHYLPHENYL)-2-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B4790522.png)


![N-allyl-2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4790552.png)
